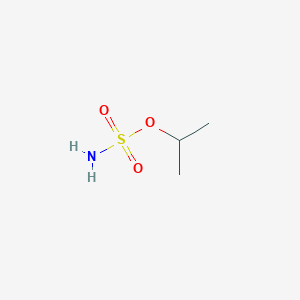
Sulfamic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid isopropyl ester is an organic compound derived from sulfamic acid and isopropanol. It is a colorless, water-soluble compound that finds applications in various fields due to its unique chemical properties. This ester is known for its mild reactivity and is often used in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfamic acid isopropyl ester can be synthesized through the esterification of sulfamic acid with isopropanol. The reaction typically involves heating sulfamic acid and isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
H3NSO3+C3H7OH→C3H7OSO3NH2+H2O
Industrial Production Methods
Industrial production of this compound involves a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamic acid isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to sulfamic acid and isopropanol.
Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Sulfamic acid and isopropanol.
Substitution: Various substituted sulfamic acid derivatives.
Oxidation: Oxidized forms of the ester.
Reduction: Reduced forms of the ester.
Aplicaciones Científicas De Investigación
Sulfamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a mild reagent for modifying biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of detergents, cleaning agents, and corrosion inhibitors due to its mild reactivity and stability.
Mecanismo De Acción
The mechanism of action of sulfamic acid isopropyl ester involves its ability to act as a mild acid or base, depending on the reaction conditions. It can donate or accept protons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid methyl ester: Similar in structure but with a methyl group instead of an isopropyl group.
Sulfamic acid ethyl ester: Similar in structure but with an ethyl group instead of an isopropyl group.
Sulfamic acid butyl ester: Similar in structure but with a butyl group instead of an isopropyl group.
Uniqueness
Sulfamic acid isopropyl ester is unique due to its specific reactivity and stability. The isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications where other esters might be too reactive or too stable.
Propiedades
Fórmula molecular |
C3H9NO3S |
|---|---|
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
propan-2-yl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) |
Clave InChI |
ULCGRQKYGXIIIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


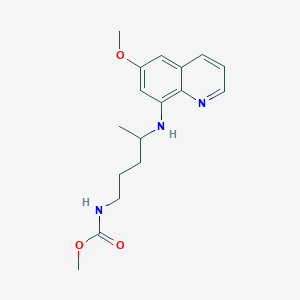
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
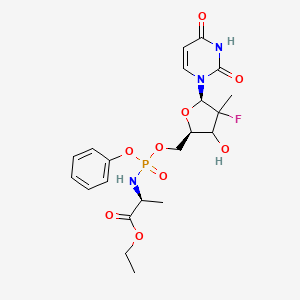
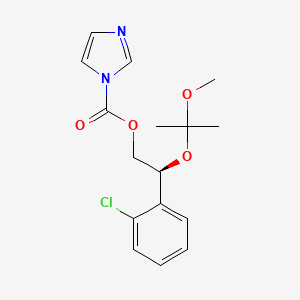

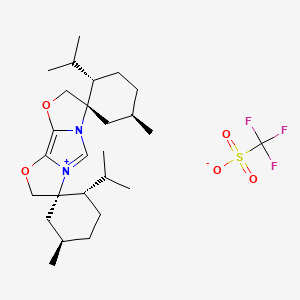

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
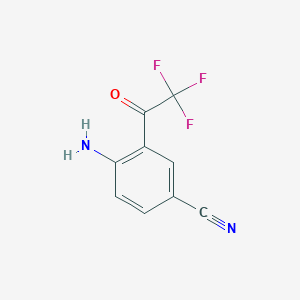
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


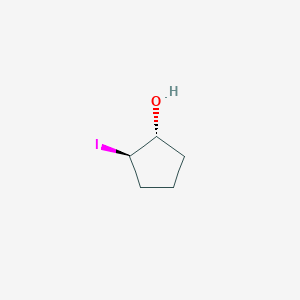
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
